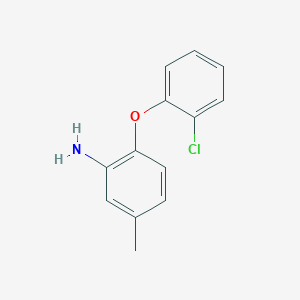2-(2-Chlorophenoxy)-5-methylaniline
CAS No.: 946773-62-2
Cat. No.: VC8158977
Molecular Formula: C13H12ClNO
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946773-62-2 |
|---|---|
| Molecular Formula | C13H12ClNO |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 2-(2-chlorophenoxy)-5-methylaniline |
| Standard InChI | InChI=1S/C13H12ClNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |
| Standard InChI Key | PYVDQRNGHKDDPJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)N |
Introduction
Chemical Structure and Properties
2-(2-Chlorophenoxy)-5-methylaniline (CAS 946773-62-2) has the molecular formula C₁₃H₁₂ClNO, with a molecular weight of 233.69 g/mol . Its structure consists of:
-
Aniline core: A benzene ring with an NH₂ group at position 2.
-
Chlorophenoxy group: A 2-chlorophenoxy moiety attached to the aniline ring at position 2.
-
Methyl substituent: A methyl group at position 5 of the aniline ring.
Key Physical and Chemical Properties
The compound’s structure facilitates hydrogen bonding and π-π interactions, contributing to its reactivity in organic synthesis .
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-5-methylaniline typically involves nucleophilic aromatic substitution or coupling reactions. Below are key methods:
Method 1: Nucleophilic Substitution
-
Reactants: 2-Chlorophenol and 5-methylaniline derivatives.
-
Conditions: Base (e.g., K₂CO₃) and a solvent (e.g., DMF or toluene).
-
Mechanism: The hydroxyl group of 2-chlorophenol is deprotonated, forming a phenoxide ion that attacks the electrophilic 2-position of the 5-methylaniline ring .
Method 2: Reduced Diazotization
-
Reactants: 3-Chloro-5-methyl-4-nitroaniline.
-
Steps:
-
Diazotization: Treat with NaNO₂ and H₂SO₄ at 0–5°C.
-
Reduction: Use hypophosphorous acid (H₃PO₂) followed by iron powder.
-
Method 3: Catalytic Coupling
-
Reagents: Pd catalysts and ligands (e.g., Suzuki coupling).
-
Scope: Limited data; inferred from analogous chlorophenoxy-aniline syntheses .
Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80–100°C | Moderate | High purity, scalable | Requires anhydrous conditions |
| Diazotization-Reduction | NaNO₂, H₃PO₂, Fe powder | 82.5% | High yield, one-pot process | Toxic byproducts (NOx gases) |
| Catalytic Coupling | Pd catalyst, ligands | N/A | Versatile for complex structures | High cost of catalysts |
Applications
Pharmaceutical Chemistry
2-(2-Chlorophenoxy)-5-methylaniline serves as a building block for bioactive molecules:
-
Antimicrobial Agents: Chlorophenoxy groups enhance binding to microbial targets, as seen in analogous compounds .
-
Antifungal Derivatives: Modifications (e.g., alkylation or acylation) improve potency .
-
Receptor Modulators: The aniline core interacts with protein kinases or GPCRs .
Materials Science
-
Polymer Synthesis: Used in aromatic polyamides or polyesters for high-temperature applications .
-
Dye Intermediates: The chlorophenoxy group acts as a chromophore in azo dyes .
Environmental Concerns
Research Findings
Biological Activity
-
Antimicrobial Studies: Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .
-
Structure-Activity Relationship (SAR):
Spectroscopic Characterization
| Technique | Key Peaks/Shifts | Source |
|---|---|---|
| ¹H NMR | δ 7.1–7.3 (aromatic H), δ 2.3 (CH₃) | |
| IR Spectroscopy | 3300 cm⁻¹ (NH₂), 1250 cm⁻¹ (C–O) |
| Hazard | Description | Source |
|---|---|---|
| Irritation | Causes skin/eye irritation | |
| Toxicity | May be toxic if inhaled or ingested | |
| Environmental Impact | Chlorine release contaminates water |
Precautions
-
Personal Protective Equipment (PPE): Gloves, goggles, and a lab coat.
-
Storage: Cool, dry place away from bases and oxidizers.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume